N-(4-acetamidophenyl)-6-methoxy-4-oxo-4H-chromene-2-carboxamide
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Overview
Description
N-(4-acetamidophenyl)-6-methoxy-4-oxo-4H-chromene-2-carboxamide is a complex organic compound that belongs to the class of chromene derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a chromene core, which is a bicyclic structure consisting of a benzene ring fused to a pyran ring, and various functional groups that contribute to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-acetamidophenyl)-6-methoxy-4-oxo-4H-chromene-2-carboxamide typically involves multi-step organic reactions. One common method is the condensation of 4-acetamidophenol with 6-methoxy-4-oxo-4H-chromene-2-carboxylic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an anhydrous solvent such as dichloromethane at room temperature.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, the purification process may involve techniques such as recrystallization or chromatography to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(4-acetamidophenyl)-6-methoxy-4-oxo-4H-chromene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group under strong oxidizing conditions.
Reduction: The carbonyl group in the chromene ring can be reduced to a hydroxyl group using reducing agents like sodium borohydride.
Substitution: The acetamido group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Sodium borohydride (NaBH4) in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.
Major Products
Oxidation: Formation of hydroxyl derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted amides or thioamides.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(4-acetamidophenyl)-6-methoxy-4-oxo-4H-chromene-2-carboxamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The chromene core and functional groups play a crucial role in its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
N-(4-acetamidophenyl)-4-oxo-4H-chromene-2-carboxamide: Lacks the methoxy group, which may affect its biological activity.
6-methoxy-4-oxo-4H-chromene-2-carboxamide: Lacks the acetamidophenyl group, which may influence its therapeutic potential.
Uniqueness
N-(4-acetamidophenyl)-6-methoxy-4-oxo-4H-chromene-2-carboxamide is unique due to the presence of both the acetamidophenyl and methoxy groups, which contribute to its distinct chemical and biological properties. These functional groups enhance its potential as a therapeutic agent by improving its solubility, stability, and binding affinity to molecular targets.
Properties
IUPAC Name |
N-(4-acetamidophenyl)-6-methoxy-4-oxochromene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O5/c1-11(22)20-12-3-5-13(6-4-12)21-19(24)18-10-16(23)15-9-14(25-2)7-8-17(15)26-18/h3-10H,1-2H3,(H,20,22)(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSDRIYTXFWWWAU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)NC(=O)C2=CC(=O)C3=C(O2)C=CC(=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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